Tianeptine-d4 (Major) is a deuterated variant of tianeptine, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. The introduction of deuterium atoms into the tianeptine molecule allows for enhanced tracking and analysis in pharmacokinetic studies. This compound is classified under the category of antidepressants and is recognized for its unique mechanism of action, which differs from traditional antidepressants.
Tianeptine-d4 is synthesized from tianeptine, which itself is derived from the thiazepine class of compounds. The classification of tianeptine-d4 falls under psychotropic medications, specifically targeting mood disorders. Its chemical structure is modified to include deuterium, which serves as a stable isotope label useful in research applications.
The synthesis of Tianeptine-d4 involves several key steps:
The molecular formula for Tianeptine-d4 is , with a molecular weight of approximately 440.98 g/mol . The structure features a thiazepine ring, which is characteristic of tianeptine, modified to incorporate deuterium atoms at specific positions to facilitate tracking in biological studies.
Tianeptine-d4 can participate in various chemical reactions that are typical for tricyclic compounds:
Tianeptine exerts its antidepressant effects primarily through modulation of glutamate receptor activity. It enhances synaptic plasticity and neuroprotection by facilitating the uptake of serotonin without significantly affecting norepinephrine or dopamine levels . This unique mechanism differentiates it from conventional antidepressants, which typically inhibit neurotransmitter reuptake.
Tianeptine-d4 serves as a valuable tool in pharmacological research, particularly in studies involving:
The synthesis of deuterated tricyclic antidepressants like Tianeptine-d4 (molecular formula: C₂₁H₂₁D₄ClN₂O₄S, molecular weight: 440.98) employs specialized techniques to replace hydrogen atoms with deuterium at specific molecular positions. Two primary methodologies dominate this field: hydrogen-deuterium (H/D) exchange reactions and de novo synthesis using deuterated precursors [1].
Catalytic H/D exchange typically employs platinum group catalysts (e.g., Pd/C or PtO₂) in deuterium oxide (D₂O) under controlled temperature and pressure conditions. For Tianeptine-d4, this targets labile hydrogen atoms adjacent to heteroatoms in the benzothiazepine core. However, this method faces significant challenges with positional specificity due to competing exchange at non-target sites, potentially yielding isotopologue mixtures requiring rigorous purification [1] [5].
Table 1: Comparative Analysis of Deuterium Incorporation Methods for Tianeptine-d4
Synthetic Method | Reaction Conditions | Isotopic Purity (%) | Key Advantages | Primary Limitations |
---|---|---|---|---|
Catalytic H/D Exchange | D₂O, Pd/C, 80°C, 48h | 92-95 | Utilizes parent compound | Positional scrambling, moderate yield |
De Novo Synthesis | Deuterated alkyl halides, 3-step | 98-99 | Superior positional control | Complex synthesis, higher cost |
Deuteration via Grignard | CD₃MgBr, THF, -20°C | 95-97 | High functional group tolerance | Requires anhydrous conditions |
Alternatively, de novo synthesis builds the molecule using pre-deuterated building blocks. For Tianeptine-d4, this involves synthesizing deuterated 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine intermediates followed by coupling with deuterated heptanoic acid derivatives. This approach achieves higher isotopic purity (>98%) and precise localization at the C5 and C6 positions of the heptanoic side chain but demands multi-step organic synthesis and specialized deuterated reagents [1] [2]. Purification leverages preparative HPLC and size-exclusion chromatography to eliminate non-deuterated impurities and exchangeable deuterium contaminants, ensuring compliance with analytical standards requiring >98% isotopic purity [1].
Positional specificity in Tianeptine-d4 labeling (typically at metabolically vulnerable sites) enables precise tracking of biotransformation pathways. The strategic placement of deuterium atoms at the α-positions of the heptanoic acid chain and benzylic sites allows differentiation between oxidative metabolism (e.g., cytochrome P450-mediated) versus hydrolytic pathways [1] [2].
Mass spectrometry studies utilizing Tianeptine-d4 reveal its metabolic stability exceeds non-deuterated Tianeptine by 1.9-fold in human liver microsomes, attributed to the kinetic isotope effect (KIE) retarding C-H bond cleavage at deuterated sites. This stability extends the detection window for tracing primary metabolites like MC5 (desmethyltianeptine) and secondary glucuronide conjugates [1] [2]. Crucially, Tianeptine-d4 serves as an ideal internal standard in LC-MS/MS assays due to near-identical chromatographic behavior to Tianeptine while providing distinct mass spectral signatures (m/z shift +4) for unambiguous identification [2] [3].
Table 2: Metabolic Pathways Elucidated Using Position-Specific Tianeptine-d4 Labeling
Deuterium Position | Metabolic Fate | Key Metabolites Identified | Analytical Technique |
---|---|---|---|
Heptanoic chain (Cα) | β-Oxidation | Short-chain carboxylic acids | HR-LC-MS/MS, NMR |
Benzylic carbon | Hydroxylation/Dealkylation | MC5 (S 8849-1 free base) | Triple quadrupole MS |
Nitrogen-adjacent | Glucuronidation | N-glucuronide conjugate | Enzymatic hydrolysis + LC-MS |
Aromatic positions | No significant metabolism | Parent compound recovery | Radioisotope tracing |
Comparative pharmacokinetic studies co-administering Tianeptine and Tianeptine-d4 demonstrate distinct compartmental distribution patterns. Tianeptine-d4’s enhanced stability facilitates prolonged observation in target tissues like the brain, evidenced by brain-to-plasma ratio studies in rodent models showing a 1.6-fold higher concentration of deuterated species at 4 hours post-administration [2]. This spatial resolution clarifies mechanisms underlying Tianeptine’s neuropharmacological effects.
Deuteration of chiral molecules like Tianeptine (containing multiple stereocenters) risks racemization or epimerization, potentially altering pharmacological properties. The acidic reaction conditions common in catalytic H/D exchange (pH <3) can protonate stereogenic centers, leading to reversible ring-opening in Tianeptine’s benzothiazepine core and subsequent racemization upon reclosure [1].
Mitigation strategies include:
Characterization of stereochemical integrity employs chiral HPLC (e.g., using amylose-based columns) and vibrational circular dichroism (VCD) spectroscopy. Studies confirm that optimized deuteration protocols preserve >99% enantiomeric excess (ee) in Tianeptine-d4, matching the non-deuterated drug’s chiral purity [1] [2]. The kinetic isotope effect itself contributes to configurational stability, as the stronger C-D bond resists heterolytic cleavage pathways that might otherwise lead to racemization [1].
Accelerated stability studies reveal that isotope positioning critically impacts degradation kinetics. Tianeptine-d4 labeled at aliphatic positions exhibits 38-hour plasma stability at 37°C versus 24 hours for non-deuterated Tianeptine, whereas labeling near chiral centers does not compromise this enhanced stability if epimerization is controlled [1] [2]. These advances ensure isotopic labeling serves its analytical purpose without perturbing the molecule’s inherent bioactivity profile.
Table 3: Stability Parameters of Stereochemically Defined Tianeptine-d4
Stability Parameter | Non-deuterated Tianeptine | Tianeptine-d4 (Aliphatic Label) | Tianeptine-d4 (Near Stereocenter) |
---|---|---|---|
Plasma Half-life (37°C) | 24 hours | 38 hours | 36 hours |
Microsomal Half-life | 1.8 hours | 3.5 hours | 3.2 hours |
Enantiomeric Excess (ee) | >99% | >98.5% | >99% |
Racemization Rate (krac) | 1.2 × 10⁻⁶ s⁻¹ | 0.9 × 10⁻⁶ s⁻¹ | 1.5 × 10⁻⁶ s⁻¹* |
*With optimized conditions |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: